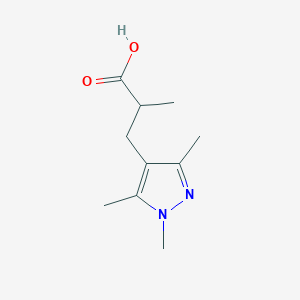
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Descripción general
Descripción
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1007464-61-0 . It has a molecular weight of 196.25 and its IUPAC name is 2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study on hydrazine-coupled pyrazoles showed that these compounds were successfully synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is 1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a solid compound . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 196.25 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Synthesis of Pyrazole Derivatives
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can be used in the synthesis of pyrazole derivatives . These derivatives have been described in more than 5500 references, including 2400 patents .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Substitution Pattern Analysis
The diversity of the substituents present at positions N1, C3, C4, C5, and C6 in 1H-pyrazolo[3,4-b]pyridines can be analyzed . This analysis can provide insights into the synthesis and biological activity of these compounds .
Synthesis of Key Intermediates
In the presence of the condensation agent dicyclohexylcarbodiimide (DCC), 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can react with other compounds to afford key intermediates in good yields .
Mecanismo De Acción
Target of Action
The primary targets of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid may have a similar mode of action.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Propiedades
IUPAC Name |
2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZXDAOTZRWAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




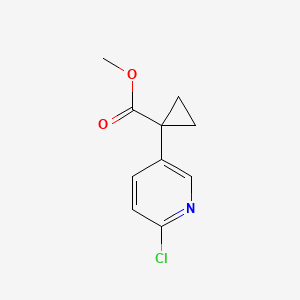

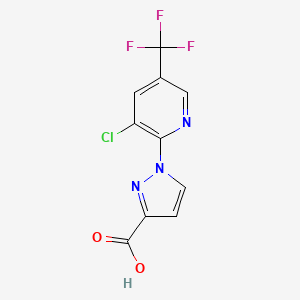
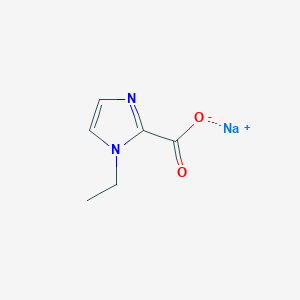
![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
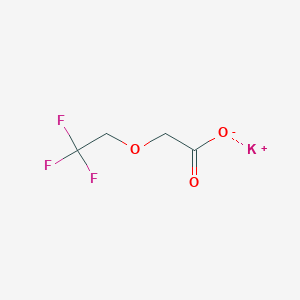

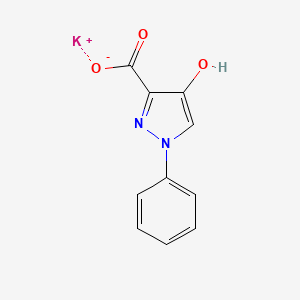
![Potassium 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B3373525.png)
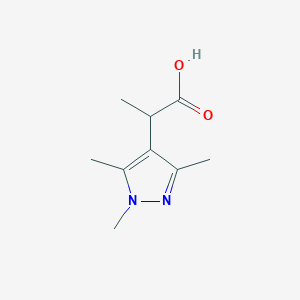
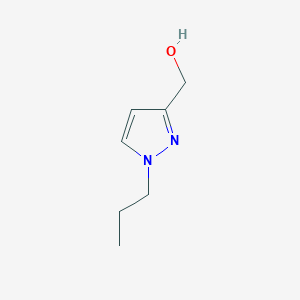
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)